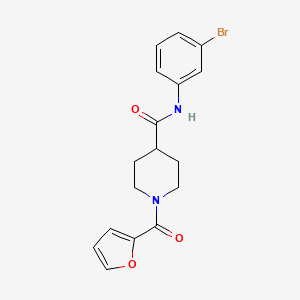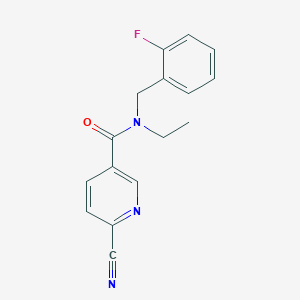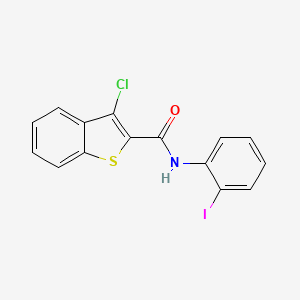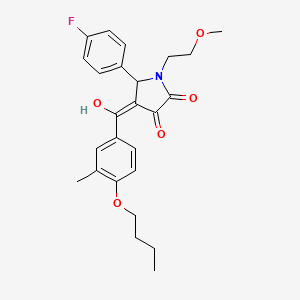![molecular formula C18H21N5O3 B5382218 4-[4-(6-anilino-3-pyridazinyl)-1-piperazinyl]-4-oxobutanoic acid](/img/structure/B5382218.png)
4-[4-(6-anilino-3-pyridazinyl)-1-piperazinyl]-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(6-anilino-3-pyridazinyl)-1-piperazinyl]-4-oxobutanoic acid, also known as ANCCA (AAA-Nuclear Coactivator of Cancer Cells), is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. ANCCA is a potent inhibitor of the AAA+ ATPase family of proteins, which play a crucial role in regulating chromatin remodeling and transcriptional activation.
Wirkmechanismus
4-[4-(6-anilino-3-pyridazinyl)-1-piperazinyl]-4-oxobutanoic acid inhibits the ATPase activity of the AAA+ family of proteins, which are involved in chromatin remodeling and transcriptional activation. By inhibiting the ATPase activity of these proteins, 4-[4-(6-anilino-3-pyridazinyl)-1-piperazinyl]-4-oxobutanoic acid prevents the formation of functional transcriptional complexes, leading to the downregulation of oncogenic genes and the upregulation of tumor suppressor genes. This results in the inhibition of cancer cell growth and proliferation.
Biochemical and physiological effects:
4-[4-(6-anilino-3-pyridazinyl)-1-piperazinyl]-4-oxobutanoic acid has been shown to have several biochemical and physiological effects in cancer cells. 4-[4-(6-anilino-3-pyridazinyl)-1-piperazinyl]-4-oxobutanoic acid inhibits the expression of several oncogenic genes, including c-Myc, Cyclin D1, and Survivin, while upregulating the expression of tumor suppressor genes, including p21 and p27. 4-[4-(6-anilino-3-pyridazinyl)-1-piperazinyl]-4-oxobutanoic acid also induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-XL.
Vorteile Und Einschränkungen Für Laborexperimente
4-[4-(6-anilino-3-pyridazinyl)-1-piperazinyl]-4-oxobutanoic acid has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. 4-[4-(6-anilino-3-pyridazinyl)-1-piperazinyl]-4-oxobutanoic acid has also been extensively studied in various cancer cell lines, making it a well-established tool for cancer research. However, 4-[4-(6-anilino-3-pyridazinyl)-1-piperazinyl]-4-oxobutanoic acid has some limitations, including its low solubility in aqueous solutions and its potential toxicity to normal cells.
Zukünftige Richtungen
For 4-[4-(6-anilino-3-pyridazinyl)-1-piperazinyl]-4-oxobutanoic acid research include identifying the optimal dose and treatment schedule for 4-[4-(6-anilino-3-pyridazinyl)-1-piperazinyl]-4-oxobutanoic acid, investigating its potential as a combination therapy with chemotherapy and radiation therapy, and exploring its potential applications in other diseases, such as neurodegenerative disorders and viral infections.
Synthesemethoden
The synthesis of 4-[4-(6-anilino-3-pyridazinyl)-1-piperazinyl]-4-oxobutanoic acid has been described in several research articles. The most commonly used method involves the reaction of 6-chloro-3-pyridazinecarboxylic acid with piperazine in the presence of triethylamine and DMF (N,N-dimethylformamide). The resulting intermediate is then reacted with 4-aminobenzoic acid in the presence of N,N'-carbonyldiimidazole (CDI) and triethylamine to yield 4-[4-(6-anilino-3-pyridazinyl)-1-piperazinyl]-4-oxobutanoic acid.
Wissenschaftliche Forschungsanwendungen
4-[4-(6-anilino-3-pyridazinyl)-1-piperazinyl]-4-oxobutanoic acid has been extensively studied for its potential therapeutic applications in cancer treatment. Several studies have shown that 4-[4-(6-anilino-3-pyridazinyl)-1-piperazinyl]-4-oxobutanoic acid inhibits the growth and proliferation of various cancer cells, including breast cancer, prostate cancer, and leukemia cells. 4-[4-(6-anilino-3-pyridazinyl)-1-piperazinyl]-4-oxobutanoic acid has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Eigenschaften
IUPAC Name |
4-[4-(6-anilinopyridazin-3-yl)piperazin-1-yl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c24-17(8-9-18(25)26)23-12-10-22(11-13-23)16-7-6-15(20-21-16)19-14-4-2-1-3-5-14/h1-7H,8-13H2,(H,19,20)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAWAXNRCPYLOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NC3=CC=CC=C3)C(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-(2-chlorobenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5382165.png)
![1,6-dimethyl-N-[1-(3-pyridinyl)pentyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5382172.png)
![N-phenyl-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5382173.png)



![N,1-dimethyl-N-[(3-methyl-2-thienyl)methyl]-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5382197.png)


![N-mesityltricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5382211.png)
![{1-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}(4-methoxy-2-methylphenyl)methanone](/img/structure/B5382216.png)
![(3aR*,6aS*)-2-allyl-1-oxo-5-(2-thienylsulfonyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5382226.png)
![7-(2,3-dimethylphenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5382234.png)